1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine typically involves multiple steps. One common method includes the reaction of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride with 4-(3,4-dimethoxybenzyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring and difluoromethyl group but differs in the presence of a carboxylic acid group instead of a sulfonyl group.
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine: Similar structure but with a methyl group instead of a sulfonyl group.
Uniqueness
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and piperazine groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H22F2N4O4S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H22F2N4O4S/c1-26-15-4-3-13(9-16(15)27-2)11-21-5-7-22(8-6-21)28(24,25)14-10-20-23(12-14)17(18)19/h3-4,9-10,12,17H,5-8,11H2,1-2H3 |
InChI Key |
JBEJYTPBDWTTBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F)OC |
Origin of Product |
United States |
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